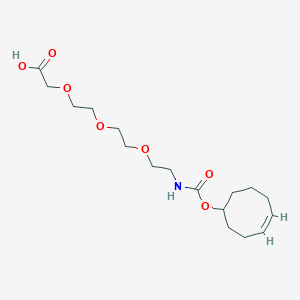
Tco peg3 CH2CO2H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO PEG3 CH2CO2H is a chemical compound composed of three functional groups: a thiol-terminated alkyl chain (TCO), a polyethylene glycol (PEG) chain, and a carboxylic acid group. This compound is known for its ability to undergo fast bioorthogonal reactions with tetrazine-tagged biomolecules, forming complex bioconjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of TCO PEG3 CH2CO2H involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high purity and consistent quality of the final product, which is essential for its applications in bioconjugation and other scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
TCO PEG3 CH2CO2H primarily undergoes bioorthogonal reactions, particularly the inverse electron demand Diels-Alder cycloaddition with tetrazine-tagged biomolecules. This reaction is highly selective and occurs rapidly under mild conditions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include tetrazine derivatives, which react with the TCO moiety to form stable dihydropyridazine linkages. The reactions typically occur in aqueous buffer solutions at room temperature, without the need for additional catalysts or reducing agents .
Major Products Formed
The major products formed from the reactions of this compound are bioconjugates, which are complex molecules resulting from the conjugation of the this compound with tetrazine-tagged biomolecules. These bioconjugates have applications in various fields, including fluorescent imaging and drug delivery .
Applications De Recherche Scientifique
TCO PEG3 CH2CO2H has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of TCO PEG3 CH2CO2H involves its TCO moiety reacting with tetrazine-tagged biomolecules through the inverse electron demand Diels-Alder cycloaddition. This reaction forms a stable dihydropyridazine linkage, enabling the conjugation of biomolecules in complex chemical environments. The polyethylene glycol chain enhances the solubility and reduces the steric hindrance, while the carboxylic acid group allows for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
TCO PEG3 Biotin: Similar to TCO PEG3 CH2CO2H, but contains a biotin moiety for biotinylation reactions.
TCO PEG3 Triethoxysilane: Contains a triethoxysilane group for bio-conjugation.
TCO PEG3 NHS Ester: Contains an NHS ester group for amine-reactive conjugation.
Uniqueness
This compound is unique due to its combination of a thiol-terminated alkyl chain, a polyethylene glycol chain, and a carboxylic acid group. This combination allows for versatile applications in bioorthogonal chemistry, bioconjugation, and the development of advanced materials. Its ability to undergo rapid and selective reactions with tetrazine-tagged biomolecules makes it a valuable tool in scientific research .
Propriétés
IUPAC Name |
2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO7/c19-16(20)14-24-13-12-23-11-10-22-9-8-18-17(21)25-15-6-4-2-1-3-5-7-15/h1-2,15H,3-14H2,(H,18,21)(H,19,20)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCWCLYZYDTQN-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














